molecular formula C16H21NO B1376351 1-Benzyl-1-azaspiro[4.5]decan-8-one CAS No. 1202072-52-3

1-Benzyl-1-azaspiro[4.5]decan-8-one

Cat. No. B1376351
M. Wt: 243.34 g/mol
InChI Key: NJPLBRDLSYTQEV-UHFFFAOYSA-N
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Description

“1-Benzyl-1-azaspiro[4.5]decan-8-one” is a chemical compound . The IUPAC name for this compound is 1-benzyl-1-azaspiro[4.5]decan-3-amine . It has a molecular weight of 244.38 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid was catalyzed by MCM-41-Schiff base-CuSO4·5H2O . The synthesized catalyst was characterized via FT-IR, XRD, SEM, TEM, and EDS and can be easily recovered by centrifugation and reused at 10 times without any change in catalytic activity .


Molecular Structure Analysis

The InChI code for “1-Benzyl-1-azaspiro[4.5]decan-8-one” is 1S/C16H24N2/c17-15-11-16(9-5-2-6-10-16)18(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13,17H2 .


Physical And Chemical Properties Analysis

The physical form of “1-Benzyl-1-azaspiro[4.5]decan-8-one” is a liquid .

Scientific Research Applications

Antiviral and Antitubercular Applications

1-Benzyl-1-azaspiro[4.5]decan-8-one derivatives have been extensively researched for their antiviral and antitubercular activities. For instance, specific derivatives have demonstrated significant activity against human coronavirus and influenza virus, with certain compounds like N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide showing comparable activity to known coronavirus inhibitors (Apaydın et al., 2019). In addition, the structural elucidation of benzothiazinone BTZ043, a promising antitubercular drug candidate, reveals the importance of the 1-oxa-4-azaspiro[4.5]decan-8-yl structure in drug design, showcasing its potential in targeting complex diseases like tuberculosis (Richter et al., 2022).

Anticonvulsant Properties

Numerous studies have focused on the anticonvulsant properties of 1-Benzyl-1-azaspiro[4.5]decan-8-one derivatives. The introduction of aromatic areas to the cyclohexane ring in these compounds has led to variations in their anticonvulsant activity, with certain analogues showing high protection levels compared to standard substances like magnesium valproate (Obniska et al., 2006). This highlights the compound's therapeutic potential in managing seizure disorders.

Anticancer Activity

Explorations into the anticancer properties of 1-Benzyl-1-azaspiro[4.5]decan-8-one derivatives have led to the synthesis of novel compounds with moderate to high inhibition activities against various cancer cell lines, such as HepG-2, PC-3, and HCT116. These findings underscore the compound's relevance in cancer therapy and drug development (Flefel et al., 2017).

Safety And Hazards

The safety information for “1-Benzyl-1-azaspiro[4.5]decan-8-one” indicates that it has several hazard statements including H302, H315, H318, and H335 . The compound is classified under GHS05 and GHS07 pictograms .

properties

IUPAC Name

1-benzyl-1-azaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-15-7-10-16(11-8-15)9-4-12-17(16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPLBRDLSYTQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)CC2)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-azaspiro[4.5]decan-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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